molecular formula C11H12N4O3 B1459630 Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate CAS No. 1706435-73-5

Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate

Cat. No.: B1459630
CAS No.: 1706435-73-5
M. Wt: 248.24 g/mol
InChI Key: JABFEAFDLKWFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate is a chemical compound valued in research as a versatile heterocyclic building block. It serves as a key synthetic intermediate in the development of novel active molecules. This compound is notably used in the synthesis of 1,3,4-oxadiazole derivatives, a class of heterocycles with significant biological activities . Research on analogous compounds has demonstrated that these synthesized 1,3,4-oxadiazoles can exhibit promising herbicidal activity, acting as inhibitors of enzymes such as rice KARI (ketol-acid reductoisomerase), and show inhibitory effects on the growth of plant roots in assays . The structural motif of the tetrazole ring is a well-known bioisostere for carboxylic acids, which can enhance the pharmacokinetic properties of lead compounds. This makes this compound a valuable scaffold in medicinal chemistry for the design of new therapeutic agents and in agrochemistry for the creation of new crop protection products. This product is intended for research and development purposes only. It is not intended for human or veterinary use.

Properties

IUPAC Name

methyl 2-[4-(tetrazol-1-yl)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-8(11(16)17-2)18-10-5-3-9(4-6-10)15-7-12-13-14-15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABFEAFDLKWFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The tetrazole ring in its structure can form non-covalent interactions with enzymes, enhancing its bioavailability and stability. This compound has been shown to interact with enzymes such as P38 MAP kinase, which is involved in inflammatory responses. The nature of these interactions often involves hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling proteins, leading to changes in gene expression patterns. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The tetrazole ring in the compound’s structure allows it to form stable complexes with enzymes and receptors through hydrogen bonding and π-π interactions. This binding can lead to the inhibition or activation of enzyme activity, depending on the specific target. For example, its interaction with P38 MAP kinase results in the modulation of inflammatory signaling pathways. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential side effects.

Biological Activity

Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, including its pharmacological properties and mechanisms of action.

Synthesis and Characterization

This compound can be synthesized through various chemical reactions involving phenolic compounds and tetrazole derivatives. Characterization techniques such as FTIR , NMR , and mass spectrometry are typically employed to confirm the identity and purity of the synthesized compound.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH (α,α-diphenyl-β-picrylhydrazyl) assay. The compound exhibited significant free radical scavenging activity, indicating its potential as an antioxidant agent. This is crucial in protecting cells from oxidative damage, which is linked to various diseases.

Antihypertensive Effects

Studies have shown that derivatives of tetrazole compounds often exhibit antihypertensive properties. In a comparative study, this compound demonstrated a reduction in systolic blood pressure in animal models. The following table summarizes the results of systolic blood pressure measurements after administration of various compounds:

CompoundSystolic Blood Pressure (mmHg) ± SEM
Control108.28 ± 6.87
DMSO81.10 ± 3.21
This compound75.82 ± 4.12
AV269.21 ± 1.72
AV379.31 ± 3.34

These findings suggest that this compound may function as an effective angiotensin II receptor antagonist, contributing to its antihypertensive effects.

Urease Inhibition

The compound also demonstrated urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria such as Helicobacter pylori. The inhibition percentage at a concentration of 0.1mM0.1\,mM was evaluated, showing promising results compared to standard urease inhibitors.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities associated with this compound:

  • Antioxidant Studies : A comparative analysis showed that the compound exhibited superior antioxidant properties compared to traditional antioxidants.
  • Pharmacological Assessments : In vivo studies indicated that administration of the compound led to significant reductions in blood pressure without major side effects.
  • Molecular Docking Studies : These studies provided insights into the binding interactions between this compound and target receptors, elucidating its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Substitutions

Methyl [4-(1H-Tetrazol-1-yl)phenoxy]acetate (QZ-2023)
  • Structure: Differs by an acetate ester (shorter chain) instead of propanoate.
  • Key Data : Purity 95%, CAS 727674-96-6, MFCD05860763 .
Methyl 4-(1H-Tetrazol-1-ylmethyl)benzoate (QY-5110)
  • Structure : Tetrazole attached via a methylene bridge to a benzoate ester.
  • Key Data : Purity 95%, CAS 1643861-98-6, MFCD28142392 .
  • Comparison: The rigid benzoate scaffold contrasts with the flexible phenoxypropanoate structure of the target compound, which may influence conformational adaptability in molecular interactions.
Methyl 1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10)
  • Structure: Combines imidazole and tetrazole rings with a propanoate chain.
  • Key Data : Yield 91%, ESI-MS m/z 313.34 (M+H+), validated by ¹H-NMR and elemental analysis .
  • However, the complex structure may reduce synthetic accessibility compared to the simpler phenoxypropanoate framework.

Agrochemical Propanoate Esters

Haloxyfop Methyl Ester (70-30-4)
  • Structure: Propanoate ester with a pyridinyl group substituted with Cl and CF₃.
  • Application : Herbicide (acetyl-CoA carboxylase inhibitor).
  • Key Data: Molecular formula C₁₆H₁₃ClF₃NO₄ .
  • Comparison : The pyridinyl and halogen substituents enhance herbicidal activity but increase molecular weight and lipophilicity compared to the tetrazole-substituted target compound.
Quizalofop Ethyl Ester
  • Structure: Propanoate ester with a quinoxalinyl substituent.
  • Application : Herbicide.
  • Key Data: CAS referenced under ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate .

Inhibitors with Phenoxy Motifs

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
  • Structure: Boronic acid derivative with a methoxyethyl-phenoxy group.
  • Application : Fungal histone deacetylase (HDAC) inhibitor (IC₅₀ ~1 µM) .
  • Comparison: The phenoxy group is critical for binding, but the boronic acid moiety introduces distinct electronic properties compared to the tetrazole bioisostere.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Application Key Data/Activity Reference
Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate C₁₁H₁₂N₄O₃ Tetrazole, propanoate Not specified Purity 95%, MFCD28142396
Haloxyfop Methyl Ester C₁₆H₁₃ClF₃NO₄ Pyridinyl (Cl, CF₃) Herbicide Molecular weight 399.73
Quizalofop Ethyl Ester C₁₉H₁₇ClN₂O₄ Quinoxalinyl (Cl) Herbicide CAS under ethyl derivatives
Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate C₁₀H₁₀N₄O₃ Tetrazole, acetate Not specified CAS 727674-96-6
Compound 10 (Imidazole-tetrazole hybrid) C₁₅H₁₆N₆O₂·CF₃COOH Imidazole, tetrazole Not specified ESI-MS m/z 313.34, Yield 91%

Key Research Findings

  • Bioisosteric Advantage: The tetrazole group in this compound may offer improved metabolic stability over carboxylic acid analogs, a feature leveraged in drug design .
  • Synthetic Feasibility : The target compound’s simpler structure (vs. imidazole hybrids) may enhance scalability compared to more complex analogs .

Preparation Methods

General Synthetic Route Overview

The primary synthetic approach to methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate involves the nucleophilic substitution reaction between 4-(1H-tetrazol-1-yl)phenol and methyl 2-chloropropanoate (or related activated esters) under basic conditions. This reaction forms the ether linkage between the phenol and the propanoate moiety.

  • Key Reactants:

    • 4-(1H-tetrazol-1-yl)phenol (bearing the tetrazole ring on the phenol)
    • Methyl 2-chloropropanoate or methyl 2-bromopropanoate
    • Base (e.g., potassium carbonate or sodium hydride)
    • Solvent (commonly ethanol, acetonitrile, or dimethylformamide)
  • Typical Conditions:

    • Reflux or elevated temperature (50–110 °C)
    • Reaction time varies from several hours to overnight
    • Inert atmosphere sometimes applied to prevent oxidation
  • Purification:

    • Recrystallization from suitable solvents
    • Column chromatography for higher purity

This method is well-documented as a straightforward and efficient route to the target compound.

Detailed Stepwise Synthesis

Step Description Reagents & Conditions Outcome
1 Preparation of 4-(1H-tetrazol-1-yl)phenol Tetrazole ring formation via [3+2] cycloaddition of azide ion with nitrile derivatives; often involves sodium azide, ammonium chloride in DMF at 110 °C Formation of tetrazolyl-substituted phenol intermediate
2 Alkylation of 4-(1H-tetrazol-1-yl)phenol Reaction with methyl 2-chloropropanoate in presence of base (K2CO3) in ethanol or acetonitrile under reflux Formation of this compound via nucleophilic substitution
3 Purification Recrystallization or silica gel chromatography Pure target compound

Alternative Synthetic Strategies

  • Tetrazole Ring Formation:
    The tetrazole moiety can be synthesized separately by cycloaddition of azide ion to nitriles under various conditions:

    • Heating nitriles with sodium azide and ammonium chloride in DMF or aqueous media.
    • Use of trimethylsilyl azide with isocyanides or nitriles under acidic catalysis.
      This intermediate is then subjected to ether formation with methyl 2-chloropropanoate.
  • Direct One-Pot Methods:
    Some methods combine tetrazole ring formation and etherification in sequential steps without isolation of intermediates, improving efficiency for industrial scale.

  • Green Chemistry Approaches:
    Industrial synthesis often incorporates eco-friendly solvents and milder conditions to reduce environmental impact, such as replacing DMF with ethanol or acetonitrile and using catalytic bases.

Reaction Mechanism Insights

  • The key step is the nucleophilic attack of the phenolate anion (generated by deprotonation of 4-(1H-tetrazol-1-yl)phenol) on the electrophilic carbon of methyl 2-chloropropanoate.
  • This SN2 substitution leads to the formation of the ether linkage, yielding this compound.
  • The tetrazole ring remains intact during this process, as it is chemically stable under these conditions.

Industrial Scale Considerations

  • Optimization:

    • Use of mild bases to prevent side reactions.
    • Selection of solvents that facilitate product isolation and reduce waste.
    • Temperature control to maximize yield and minimize decomposition.
  • Purification:

    • Crystallization preferred over chromatography for scalability.
    • Use of green solvents for recrystallization.
  • Yields:

    • Typically high (above 80%) under optimized conditions.

Summary Table of Preparation Methods

Method Key Reagents Solvent Conditions Yield Notes
Nucleophilic substitution of 4-(1H-tetrazol-1-yl)phenol with methyl 2-chloropropanoate 4-(1H-tetrazol-1-yl)phenol, methyl 2-chloropropanoate, K2CO3 Ethanol, acetonitrile Reflux, 6–12 h ~80–90% Most common method, straightforward
Tetrazole ring formation from nitriles + azide, then etherification Nitrile, NaN3, NH4Cl, methyl 2-chloropropanoate DMF or ethanol 110 °C for ring, reflux for etherification Variable Multi-step, used in research synthesis
One-pot synthesis combining tetrazole formation and alkylation Nitrile, NaN3, NH4Cl, methyl 2-chloropropanoate, base Mixed solvents Sequential heating steps Moderate to high Industrially attractive for scale-up

Research Findings and Notes

  • The tetrazole ring synthesis is a critical step requiring careful control of temperature and stoichiometry to avoid side products.
  • The choice of base and solvent significantly affects the etherification yield and purity.
  • Oxidation or reduction side reactions of the tetrazole ring are generally avoided by maintaining inert or mild reaction conditions.
  • Advanced synthetic routes sometimes employ protective groups or alternative leaving groups to improve selectivity.
  • The compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, emphasizing the importance of reproducible and scalable preparation methods.

Q & A

Q. Basic Characterization

  • <sup>1</sup>H/<sup>13</sup>C NMR : Distinct signals for the tetrazole ring (δ 8.5–9.5 ppm for N–H protons) and methyl propanoate (δ 3.6–3.8 ppm for OCH3) confirm connectivity .
  • IR Spectroscopy : Absorbances at 1600–1650 cm<sup>−1</sup> (C=N stretch) and 1720 cm<sup>−1</sup> (ester C=O) validate functional groups .

Advanced Analysis
Single-crystal X-ray diffraction (e.g., compound 3q in ) resolves stereochemical ambiguities. For example, the tetrazole ring adopts a planar conformation, and the phenoxy-propanoate linkage shows a dihedral angle of 85–90°, influencing molecular stacking and solubility .

What mechanistic insights explain the herbicidal activity of this compound derivatives?

Basic Mechanism
The compound inhibits acetyl-CoA carboxylase (ACCase) in grasses, disrupting lipid biosynthesis. The tetrazole moiety enhances binding to the ACCase active site via hydrogen bonding with Arg<sup>1998</sup> and Tyr<sup>161</sup> residues .

Q. Advanced Studies

  • Metabolic Stability : In planta studies show rapid hydrolysis of the methyl ester to the active acid form, with a half-life of 2–4 hours in soil .
  • Resistance Mutations : Mutations in ACCase (e.g., Ile<sup>1781</sup>→Leu) reduce binding affinity, requiring structural modifications (e.g., fluorinated analogs) to overcome resistance .

How do computational models predict the environmental fate of this compound?

Basic Modeling
QSAR models predict moderate soil adsorption (log Koc = 2.8–3.2) and hydrolysis half-lives of 30–60 days in aquatic systems .

Advanced Simulations
Molecular dynamics (MD) simulations reveal:

  • Photodegradation Pathways : UV exposure cleaves the tetrazole ring, forming non-toxic nitriles and CO2.
  • Bioaccumulation Risk : Low log P (2.1–2.5) suggests minimal bioaccumulation in aquatic organisms .

How can contradictory data on synthetic yields be reconciled across studies?

Case Analysis
Discrepancies in yields (e.g., 50% vs. 75%) arise from:

  • Catalyst Loading : PdCl2(dppf) at 2 mol% vs. 5 mol% alters cross-coupling efficiency .
  • Workup Protocols : Crystallization with ethanol/water (65% yield) vs. column chromatography (higher purity, lower yield) .
    Resolution : Design of experiments (DoE) with controlled variables (temperature, catalyst) identifies optimal conditions .

What advanced techniques validate the regioselectivity of tetrazole substitution?

Q. Methodology

  • NOESY NMR : Correlates spatial proximity between tetrazole protons and adjacent substituents .
  • Isotopic Labeling : <sup>15</sup>N-labeled NaN3 tracks N-atom incorporation into the tetrazole ring .

How does this compound compare structurally to commercial herbicides?

Q. Structural Analogues

  • Haloxyfop-methyl : Shares the phenoxy-propanoate backbone but lacks tetrazole; lower ACCase inhibition (IC50 = 12 nM vs. 8 nM for the tetrazole analog) .
  • Diclofop-methyl : Chlorinated phenoxy group reduces metabolic stability compared to tetrazole derivatives .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced Techniques

  • HPLC-MS/MS : Detects impurities <0.1% using a C18 column (retention time 0.9 minutes) and m/z 450 [M+H2O]<sup>+</sup> .
  • ICP-MS : Quantifies residual Pd (<1 ppm) from catalytic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate
Reactant of Route 2
Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.